Physical and chemical properties of (2,2-Dimethoxyethyl)cyclohexane
Physical and chemical properties of (2,2-Dimethoxyethyl)cyclohexane
Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and biological activities of (2,2-Dimethoxyethyl)cyclohexane is limited. This guide provides available data on closely related compounds, namely (2-Methoxyethyl)cyclohexane and the parent molecule, cyclohexane, to offer insights into its expected characteristics. General principles of organic chemistry are applied to infer potential properties and reactivity.
Introduction
(2,2-Dimethoxyethyl)cyclohexane is a chemical compound featuring a cyclohexane ring substituted with a 2,2-dimethoxyethyl group. This structure incorporates an acetal functional group, which can have applications in organic synthesis, particularly as a protecting group for aldehydes. Its structural similarity to other substituted cyclohexanes suggests potential use as a building block in the synthesis of more complex molecules, including those with pharmaceutical interest. This document aims to provide a comprehensive overview of its known and predicted properties for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of (2-Methoxyethyl)cyclohexane
| Property | Value | Source |
| Molecular Formula | C9H18O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| XLogP3 | 3.2 | [1] |
| Exact Mass | 142.135765193 Da | [1] |
| Monoisotopic Mass | 142.135765193 Da | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Table 2: Physicochemical Properties of Cyclohexane
| Property | Value | Source |
| Molecular Formula | C6H12 | |
| Molecular Weight | 84.16 g/mol | [2] |
| Melting Point | 6.47 °C | |
| Boiling Point | 80.7 °C | |
| Specific Gravity | 0.779 | |
| Vapor Density | 2.98 | |
| Solubility in Water | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in alcohol, acetone, benzene, ethanol, ethyl ether, olive oil, and carbon tetrachloride |
Synthesis and Experimental Protocols
A general and plausible method for the synthesis of (2,2-Dimethoxyethyl)cyclohexane would involve the acetalization of cyclohexylacetaldehyde with methanol in the presence of an acid catalyst.
General Experimental Protocol for Acetal Synthesis:
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Reaction Setup: To a solution of cyclohexylacetaldehyde in an excess of dry methanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl) is added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
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Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). The solvent is then removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure (2,2-Dimethoxyethyl)cyclohexane.
Spectroscopic Data (Predicted)
While specific spectroscopic data for (2,2-Dimethoxyethyl)cyclohexane is not available, the following are expected characteristic signals based on its structure:
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¹H NMR: Signals corresponding to the methoxy protons (CH₃O-) would appear as a singlet. The proton on the carbon bearing the two methoxy groups (the acetal proton) would appear as a triplet. The protons of the cyclohexane ring would show complex multiplets.
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¹³C NMR: A signal for the acetal carbon would be expected in the characteristic region for such carbons. Signals for the methoxy carbons and the carbons of the cyclohexane ring would also be present.
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IR Spectroscopy: Characteristic C-O stretching frequencies for the acetal group would be prominent. The spectrum would also show C-H stretching and bending vibrations for the cyclohexane and ethyl groups.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed. Fragmentation patterns would likely involve the loss of a methoxy group or cleavage of the bond between the cyclohexane ring and the side chain.
Reactivity and Stability
The reactivity of (2,2-Dimethoxyethyl)cyclohexane is primarily dictated by the acetal functional group and the cyclohexane ring.
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Acetal Group: Acetals are stable under neutral and basic conditions but are sensitive to aqueous acid.[3] In the presence of acid, the acetal can be hydrolyzed back to the corresponding aldehyde (cyclohexylacetaldehyde) and alcohol (methanol). This property makes acetals excellent protecting groups for aldehydes in multi-step syntheses.
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Cyclohexane Ring: The cyclohexane ring is generally stable and unreactive. It can undergo conformational changes, with the chair conformation being the most stable. The reactivity of the cyclohexane ring itself is low, but the presence of substituents can influence its conformational preferences and the reactivity of adjacent groups.
Potential Applications in Drug Development
Given the presence of the acetal group, (2,2-Dimethoxyethyl)cyclohexane could serve as a masked aldehyde. This functionality is useful in the synthesis of complex molecules where the aldehyde needs to be introduced at a later stage. In drug development, such building blocks can be used to construct novel molecular scaffolds. The lipophilic cyclohexane moiety can influence the pharmacokinetic properties of a potential drug molecule, such as its solubility and membrane permeability.
Safety and Handling
Specific safety data for (2,2-Dimethoxyethyl)cyclohexane is not available. However, based on the properties of cyclohexane and other similar organic compounds, it should be handled with care. It is likely to be a flammable liquid.[2][4][5][6][7] Good laboratory practices should be followed, including working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.[2][4][5][6][7]
Visualizations
Due to the lack of specific information on signaling pathways involving (2,2-Dimethoxyethyl)cyclohexane, a generalized workflow for the early-stage drug discovery process, where such a compound might be utilized as a synthetic building block, is presented below.
References
- 1. (2-Methoxyethyl)cyclohexane | C9H18O | CID 557611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. cpchem.com [cpchem.com]
